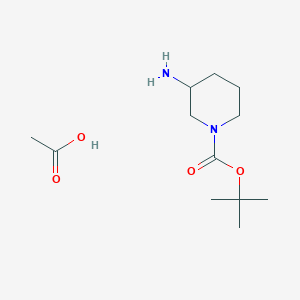
Acetic acid;tert-butyl 3-aminopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-aminopiperidine-1-carboxylate typically involves the reaction of 3-aminopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of tert-butyl 3-aminopiperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is often produced in bulk for use in pharmaceutical manufacturing and other applications .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-aminopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tert-butyl 3-aminopiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-aminopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its action include binding to active sites, altering enzyme activity, and modulating receptor functions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl acetate: A similar compound used as a solvent in various industrial applications.
tert-Butyl ®-3-aminopiperidine-1-carboxylate: A stereoisomer with similar chemical properties.
tert-Butyl 3-aminopiperidine-1-carboxylate hydrochloride: A hydrochloride salt form used in different chemical reactions.
Uniqueness
Tert-butyl 3-aminopiperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its stability and reactivity make it valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C12H24N2O4 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
acetic acid;tert-butyl 3-aminopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2.C2H4O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;1-2(3)4/h8H,4-7,11H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
IJXLVSPSHUBQOA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C)(C)OC(=O)N1CCCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















